(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-hsdi) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, thus regulating the bioavailability of glucocorticoids in specific tissues .
Mode of Action
If it acts similarly to other 11 β-hsdi inhibitors, it would bind to the enzyme and prevent it from converting cortisone to cortisol . This inhibition could lead to a decrease in the local concentration of cortisol, a hormone that regulates a wide range of physiological processes, including immune response and metabolism .
Biochemical Pathways
The inhibition of 11 β-hsdi could affect the glucocorticoid pathway . By reducing the local concentration of cortisol, the compound could potentially alter the immune response and metabolic processes regulated by this hormone .
Pharmacokinetics
Similar compounds have been reported to have improved pharmacokinetic and/or microsomal stability properties . These properties could influence the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
By inhibiting 11 β-hsdi and reducing the local concentration of cortisol, the compound could potentially modulate the immune response and metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the activity and stability of the compound .
Biological Activity
The compound (4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a piperidine ring, a pyrazole moiety, and a sulfonamide group, which are known for their diverse pharmacological profiles. The presence of these functional groups suggests multiple pathways for biological interaction.
1. Antibacterial Activity
Research indicates that compounds containing piperidine and pyrazole structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often quantified using Minimum Inhibitory Concentration (MIC) values.
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
Example A | S. aureus | 10 |
Example B | E. coli | 15 |
The compound's sulfonamide group may enhance its interaction with bacterial enzymes, thereby contributing to its efficacy as an antibacterial agent .
2. Antitumor Activity
The pyrazole derivatives have been noted for their antitumor properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. For example, pyrazole-based compounds have shown activity against various cancer cell lines, including breast and colon cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 5.6 |
HT-29 (Colon) | 3.2 |
These findings suggest that the compound could be further explored for its potential in cancer therapy .
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes linked to disease processes. Notably, acetylcholinesterase (AChE) inhibition is significant for neurodegenerative disorders like Alzheimer's disease.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 12.5 |
Urease | 8.0 |
Inhibition of these enzymes indicates a potential role in treating conditions associated with enzyme dysregulation .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on synthesized piperidine derivatives showed that the compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent against resistant bacterial strains.
Case Study 2: Antitumor Mechanism
In vitro studies demonstrated that the compound induced cell cycle arrest in cancer cell lines and triggered apoptosis through the activation of caspase pathways, highlighting its mechanism of action as an antitumor agent.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-17-22(16-24-26(17)18-6-4-3-5-7-18)23(27)25-14-12-21(13-15-25)31(28,29)20-10-8-19(30-2)9-11-20/h3-11,16,21H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULGYXCQZUTPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.